molecular formula C11H14O3 B14725863 2-Methoxyethyl phenylacetate CAS No. 6290-27-3

2-Methoxyethyl phenylacetate

Katalognummer: B14725863
CAS-Nummer: 6290-27-3
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: SIOQSSIIVLKXCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxyethyl phenylacetate is an organic compound with the molecular formula C11H14O3. It is an ester formed from phenylacetic acid and 2-methoxyethanol. This compound is known for its pleasant floral odor and is often used in the fragrance industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methoxyethyl phenylacetate can be synthesized through the esterification of phenylacetic acid with 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures high yield and purity of the product. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature and maintained under reflux conditions. The product is continuously removed from the reactor to drive the reaction to completion.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxyethyl phenylacetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce phenylacetic acid and 2-methoxyethanol.

    Oxidation: The compound can be oxidized to form phenylacetic acid and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, forming this compound alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Phenylacetic acid and 2-methoxyethanol.

    Oxidation: Phenylacetic acid and other oxidation products.

    Reduction: this compound alcohol.

Wissenschaftliche Forschungsanwendungen

2-Methoxyethyl phenylacetate has various applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Widely used in the fragrance industry due to its pleasant odor.

Wirkmechanismus

The mechanism of action of 2-methoxyethyl phenylacetate involves its interaction with various molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release phenylacetic acid and 2-methoxyethanol, which can then interact with biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl phenylacetate: An ester formed from phenylacetic acid and methanol, known for its fruity odor.

    Ethyl phenylacetate: An ester formed from phenylacetic acid and ethanol, used in the fragrance industry.

    Phenylacetic acid: The parent acid of 2-methoxyethyl phenylacetate, used in various chemical syntheses.

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its pleasant floral odor makes it particularly valuable in the fragrance industry, and its chemical reactivity allows for diverse applications in scientific research and industrial processes.

Eigenschaften

CAS-Nummer

6290-27-3

Molekularformel

C11H14O3

Molekulargewicht

194.23 g/mol

IUPAC-Name

2-methoxyethyl 2-phenylacetate

InChI

InChI=1S/C11H14O3/c1-13-7-8-14-11(12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI-Schlüssel

SIOQSSIIVLKXCI-UHFFFAOYSA-N

Kanonische SMILES

COCCOC(=O)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.